N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a thienyl and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2OS/c1-2-12-5-7-13(8-6-12)11-16-17-15(18)10-14-4-3-9-19-14/h3-9,11H,2,10H2,1H3,(H,17,18)/b16-11+ |
InChI Key |
GDCVCVIIZNQOPR-LFIBNONCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.